molecular formula C17H15NO3 B5876865 ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate

ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate

Cat. No. B5876865
M. Wt: 281.30 g/mol
InChI Key: LJJGRVZPZCEJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate, also known as EHIPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EHIPC belongs to the class of indole derivatives and has been synthesized using various methods.

Scientific Research Applications

Ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has shown promising results as an inhibitor of cancer cell growth and a potential chemotherapeutic agent. In inflammation research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The exact mechanism of action of ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate is not fully understood, but it is believed to act through various pathways. In cancer research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor involved in the immune response. In neurodegenerative disease research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to inhibit the activity of enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. In inflammation research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In neurodegenerative disease research, ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes, including superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

Ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively low toxicity in preclinical studies. One limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate research. One direction is to study its potential therapeutic applications in other areas, including cardiovascular disease and metabolic disorders. Another direction is to improve its solubility and bioavailability to increase its effectiveness in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate has been synthesized using various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine derivative with a carboxylic acid derivative in the presence of a dehydrating agent. The Pictet-Spengler reaction involves the reaction of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. These methods have been used to synthesize ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate with varying yields and purity.

properties

IUPAC Name

ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-21-17(20)15-13-10-12(19)8-9-14(13)18-16(15)11-6-4-3-5-7-11/h3-10,18-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJGRVZPZCEJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-hydroxy-2-phenyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.